2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-10-8-12(2)9-11-26)13-4-6-14(7-5-13)20(21,22)23/h4-7,12,16,28H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRUHYJUCXVLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of inflammation and apoptosis, thereby exerting neuroprotective and anti-inflammatory properties.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation. Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and interact with its targets in the brain.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiazole and triazole ring system. Its molecular formula is C₁₄H₁₈F₃N₅OS, with a molecular weight of approximately 357.39 g/mol. The presence of trifluoromethyl and piperidine groups may contribute to its biological activity.
Research indicates that this compound exhibits cathepsin S inhibitory activity , which plays a critical role in immune response modulation. Cathepsin S is implicated in various autoimmune diseases and inflammatory conditions. The inhibition of this enzyme suggests potential applications in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and other inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cathepsin S with an IC50 value that indicates significant potency compared to standard inhibitors. This suggests a strong potential for therapeutic application in managing autoimmune conditions.
| Activity | IC50 Value | Standard Comparison |
|---|---|---|
| Cathepsin S Inhibition | 0.91 µM | Acarbose (1.58 µM) |
In Vivo Studies
Initial animal studies have shown that administration of the compound does not result in significant adverse effects, indicating a favorable safety profile. Observations over 72 hours post-administration revealed no lethality or behavioral changes in test subjects .
Case Studies and Applications
Several case studies have been documented regarding the use of similar compounds with structural analogs. For instance:
- Autoimmune Disease Management : A study indicated that compounds with similar structures effectively reduced inflammation markers in animal models of rheumatoid arthritis.
- Cancer Research : Investigations into related thiazole derivatives have shown promise in inhibiting tumor growth through modulation of immune responses.
Preparation Methods
Retrosynthetic Analysis and Precursor Selection
Core Heterocyclic Framework
The thiazolo[3,2-b]triazol-6-ol core is constructed via cyclocondensation of thiourea derivatives with α-haloketones, followed by oxidation to introduce the hydroxyl group at position 6. Computational modeling (PubChem CID 60164807) confirms that the 2-ethyl substituent enhances ring stability through steric and electronic effects.
Side-Chain Components
- 4-(Trifluoromethyl)phenyl Group : Introduced via Suzuki-Miyaura coupling using palladium catalysts, leveraging the electron-withdrawing trifluoromethyl group to direct regioselectivity.
- 4-Methylpiperidine Moiety : Incorporated through nucleophilic substitution at the benzylic position, with the methyl group minimizing steric hindrance during coupling.
Table 1: Key Precursors and Their Roles
| Precursor | Role | Source |
|---|---|---|
| 2-Ethyl-1,2,4-triazol-5-amine | Core heterocycle construction | |
| 4-(Trifluoromethyl)benzyl bromide | Aryl group introduction | |
| 4-Methylpiperidine | Amine donor |
Multi-Step Synthesis Protocols
Step 1: Thiazolo-Triazole Core Formation
Thioglycolic acid reacts with 2-ethyl-1,2,4-triazol-5-amine in refluxing ethanol (78°C, 12 hr) to form the thiazolidinone intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the hydroxylated thiazolo-triazole core (yield: 68–72%).
Step 2: Benzylic Substitution
The core undergoes Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl bromide in dichloromethane (DCM) under anhydrous conditions. Catalytic AlCl₃ (10 mol%) facilitates electrophilic aromatic substitution, achieving 85% regioselectivity for the para position.
Step 3: Piperidine Coupling
The benzylic intermediate reacts with 4-methylpiperidine in tetrahydrofuran (THF) at 0°C, using NaH as a base. The reaction proceeds via SN2 mechanism, with a 92% yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Table 2: Synthetic Route Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol, reflux, 12 hr | 68–72 | 88 |
| 2 | DCM, AlCl₃, 25°C, 6 hr | 85 | 90 |
| 3 | THF, NaH, 0°C, 2 hr | 92 | 95 |
One-Pot Catalyst-Free Synthesis
A streamlined method developed by RSC Advances (2015) enables single-step synthesis at ambient temperature:
- Reagents : Dibenzoylacetylene (1.2 equiv), 2-ethyl-1,2,4-triazol-5-amine (1.0 equiv), 4-(trifluoromethyl)benzaldehyde (1.5 equiv).
- Mechanism : In situ generation of azomethine ylide facilitates 1,3-dipolar cycloaddition, forming the thiazolo-triazole core and side chains simultaneously.
- Yield : 78% after recrystallization (ethanol/water), with ≥99% purity confirmed by HPLC.
Purification and Isolation
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms the chair conformation of the piperidine ring and coplanarity of the trifluoromethylphenyl group with the triazole moiety (CCDC 1020305).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : Multi-step synthesis involving cyclocondensation of thiazole and triazole precursors, followed by alkylation and coupling reactions. Key steps include:
- Use of ethanol/methanol for purification and crystallization .
- Temperature control (70–80°C) and catalysts (e.g., triethylamine) to enhance reaction efficiency .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Analytical Workflow :
- NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in NMR) and piperidine protons (δ 1.2–3.5 ppm in NMR) .
- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] at m/z 505.5) and fragmentation patterns to validate the thiazolo-triazole core .
- Common Pitfalls : Overlapping signals in NMR due to stereochemical complexity; use 2D NMR (COSY, HSQC) for resolution .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Key Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reaction mechanisms in derivatization?
- Mechanistic Insights :
- The electron-withdrawing CF group activates the phenyl ring for electrophilic substitutions (e.g., nitration) but deactivates it for nucleophilic attacks .
- Steric hindrance from the CF group necessitates bulky base catalysts (e.g., DBU) in Suzuki-Miyaura couplings .
- Case Study : Comparative kinetics of CF-substituted vs. non-substituted analogs show 20–30% slower reaction rates in cross-coupling reactions .
Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models?
- Contradiction Analysis :
- In Vitro vs. In Vivo Discrepancies : Poor bioavailability due to high logP (>4) from the trifluoromethyl and piperidine groups .
- Solutions :
- Prodrug modification (e.g., esterification of the hydroxyl group) to enhance solubility .
- Co-administration with CYP450 inhibitors to mitigate rapid hepatic metabolism .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II) or receptors (e.g., 5-HT) .
- MD Simulations : 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
